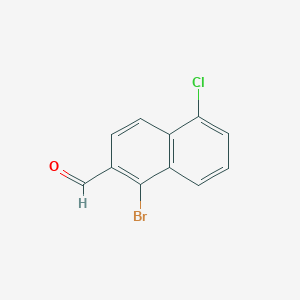
1-Bromo-5-chloro-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthaldehyde, featuring both bromine and chlorine substituents on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and chlorination of naphthaldehyde derivatives. One common method involves the bromination of 2-naphthaldehyde followed by chlorination at the 5-position. The reaction conditions typically involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution Products: Various substituted naphthaldehyde derivatives.
Oxidation Products: 1-Bromo-5-chloro-2-naphthoic acid.
Reduction Products: 1-Bromo-5-chloro-2-naphthyl alcohol.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-Bromo-5-chloro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-naphthaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which affect the electron density on the naphthalene ring and the aldehyde group.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-naphthaldehyde
- 5-Chloro-2-naphthaldehyde
- 1-Bromo-5-chloro-2-naphthoic acid
Uniqueness
1-Bromo-5-chloro-2-naphthaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which imparts distinct electronic and steric properties. This dual substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H6BrClO |
|---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
1-bromo-5-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-11-7(6-14)4-5-8-9(11)2-1-3-10(8)13/h1-6H |
InChI Key |
SBOUEBUEFPEPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)C=O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
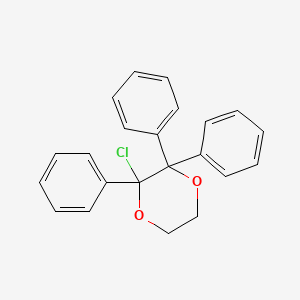


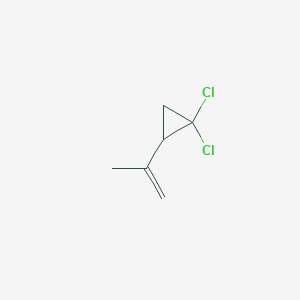
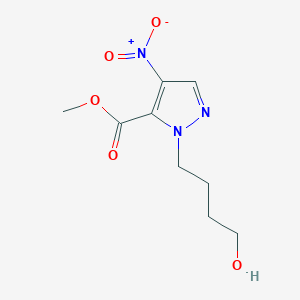

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
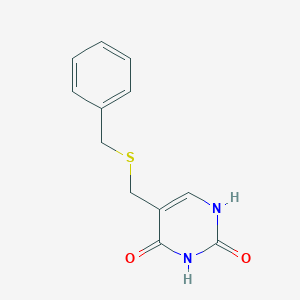

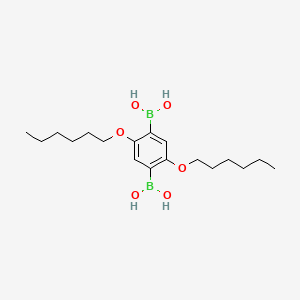
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


